Diammonium glycyrrhizinate
Overview
Description
Diammonium glycyrrhizinate is a binary ammonium salt of glycyrrhizic acid, which is the main saponin and effective component extracted from the traditional Chinese medicine of licorice root. This compound possesses various activities such as anti-inflammatory, antiviral, and immune regulation . It is widely used in the treatment of liver diseases, including hepatitis, and has shown potential in treating obesity through modulation of gut microbiota .
Preparation Methods
Diammonium glycyrrhizinate can be synthesized through several methods. One common method involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to this compound. The process typically involves the following steps:
Extraction: Glycyrrhizic acid is extracted from licorice root using solvents such as methanol or ethanol.
Purification: The extracted glycyrrhizic acid is purified through filtration and recrystallization.
Ammoniation: The purified glycyrrhizic acid is reacted with ammonium hydroxide to form this compound.
Industrial production methods often involve large-scale extraction and purification processes, followed by ammoniation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diammonium glycyrrhizinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert glycyrrhizic acid to glycyrrhetinic acid.
Substitution: This compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are glycyrrhetinic acid and its derivatives .
Scientific Research Applications
Diammonium glycyrrhizinate has a wide range of scientific research applications:
Mechanism of Action
Diammonium glycyrrhizinate exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits enzymes that control cortisol metabolism, contributing to its anti-inflammatory effect.
Modulation of Gut Microbiota: It alters gut microbiota composition, which in turn affects bile acid metabolism and metabolic homeostasis.
Immune Regulation: It enhances dendritic cell maturation and stimulates immune responses when used as an adjuvant in vaccines.
Comparison with Similar Compounds
Diammonium glycyrrhizinate is unique compared to other glycyrrhizic acid derivatives due to its specific ammonium salt form, which enhances its solubility and bioavailability. Similar compounds include:
Glycyrrhizic Acid: The parent compound from which this compound is derived.
Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with similar pharmacological activities.
Glycyrrhetinic Acid Monoglucuronide: Another derivative with antiviral and anti-inflammatory properties.
This compound stands out due to its enhanced solubility and specific applications in liver disease treatment and vaccine adjuvants .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-17-9-7-8-16(14-17)15-21(18-10-3-1-4-11-18)24(22,23)19-12-5-2-6-13-19/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJTEBPUIYAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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